molecular formula C14H17NO4 B057459 1-(tert-Butoxycarbonyl)indoline-3-carboxylic acid CAS No. 177201-79-5

1-(tert-Butoxycarbonyl)indoline-3-carboxylic acid

Cat. No. B057459
CAS RN: 177201-79-5
M. Wt: 263.29 g/mol
InChI Key: MVCIMEGPCAVHOK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related tert-butylcarbonyl compounds involves various strategies, including the use of boronate and indoline groups as key intermediates. For instance, tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate was synthesized from 5-bromoindole, demonstrating the utility of boronate intermediates in constructing complex structures (Li-xue Ma et al., 2023). Additionally, directed lithiation of 1-(tert-butoxycarbonyl)indoline has been utilized for the synthesis of substituted indolines, highlighting the versatility of this protective group in synthetic organic chemistry (M. Iwao & T. Kuraishi, 2003).

Molecular Structure Analysis

The molecular structure of tert-butylcarbonyl-protected compounds is often characterized using techniques such as NMR, MS, and FT-IR, alongside computational methods like DFT for structural optimization. X-ray crystallography provides detailed insights into the molecular architecture, as demonstrated in the structural analysis of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate, where the crystallographic data confirmed the DFT-optimized structure (Li-xue Ma et al., 2023).

Scientific Research Applications

  • As a tert-butoxycarbonylation Reagent : 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline, a related compound, is utilized for tert-butoxycarbonylation of acidic substrates like phenols, amines, and carboxylic acids without a base. This reaction is chemoselective and proceeds under mild conditions with high yield (Saito, Ouchi, & Takahata, 2006).

  • Selective Deprotection of N-Boc : The tert-butoxycarbonyl (Boc) group is extensively used as a protective group in organic synthesis. A novel method for the deprotection of N-Boc group using silica gel in refluxing toluene is reported. This method effectively deprotects N-Boc protected indoline and benzylamine in high yields (Min, 2007).

  • Synthesis of Spirocyclic Oxindole Analogue : An efficient, scalable synthesis method towards the spirocyclic oxindole analogue 1'-(tert-butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-5-carboxylic acid is described. The key steps involve dianion alkylation and cyclization of ethyl 2-oxindoline-5-carboxylate (Teng, Zhang, & Mendonça, 2006).

  • Preparation of Indoles and Oxindoles : N-(tert-butoxycarbonyl)anilines treated with dimethylformamide or carbon dioxide furnish intermediates that are easily converted to N-(tert-butoxycarbonyl)indoles and oxindoles. Condensation with N-methoxy-N-methylamides provides ketones which are cyclized to either 2-substituted 1-(tert-butoxycarbonyl)indoles or 2-substituted indoles (Clark et al., 1991).

  • Synthesis of 7‐Substituted Indolines : The directed lithiation of 1-(tert-butoxycarbonyl)indoline is used for the synthesis of 7-substituted indolines. This method demonstrates the significance of 1-(tert-butoxycarbonyl)indoline as an intermediate in the formation of various indoline derivatives (Iwao & Kuraishi, 2003).

  • N-tert-Butoxycarbonylation of Amines : H3PW12O40 is an efficient catalyst for N-tert-butoxycarbonylation of amines with di-tert-butyl dicarbonate at room temperature. The process is environmentally friendly, efficient, and yields the corresponding N-Boc derivatives chemoselectively (Heydari, Shiroodi, Hamadi, Esfandyari, & Pourayoubi, 2007).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .

properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-14(2,3)19-13(18)15-8-10(12(16)17)9-6-4-5-7-11(9)15/h4-7,10H,8H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVCIMEGPCAVHOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80599285
Record name 1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80599285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

177201-79-5
Record name 1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80599285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(tert-Butoxycarbonyl)indoline-3-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 0.7 g of ethyl 1-(tert-butoxycarbonyl)indoline-3(R,S)-carboxylate (Example 97d) in 18 ml of methanol/water (1:1) and 2.9 ml of a 1N sodium hydroxide solution is stirred at 50° C. for 3 h. After the methanol has been removed in vacuo, the aqueous phase is brought to pH 2 and extracted with ethyl acetate. Customary further working up gives the title compound as a white solid: Rf (hexane/ethyl acetate/glacial acetic acid (75:25:1))=0.23.
Quantity
0.7 g
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reactant
Reaction Step One
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0 (± 1) mol
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18 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(tert-Butoxycarbonyl)indoline-3-carboxylic acid
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